molecular formula C6H12N2OS B1364804 2-Morpholin-4-ylethanethioamide CAS No. 16888-43-0

2-Morpholin-4-ylethanethioamide

Cat. No. B1364804
CAS RN: 16888-43-0
M. Wt: 160.24 g/mol
InChI Key: YGGSOGJTEGANMM-UHFFFAOYSA-N
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Patent
US08658654B2

Procedure details

2-Morpholin-4-ylethanethioamide (0.403 g, 2.52 mmol), 1,3-dichloroacetone (0.353 g, 2.77 mmol) and sodium bicarbonate (0.234 g, 2.77 mmol) was stirred in 1,2-dichloroethane (4 mL) at room temperature for 74 h at which point 1,4-dioxane was added in an attempt to improve solubility and the mixture was stirred for a further 30 h. The reaction mixture was filtered and the filter cake was washed with 1,2-dichloroethane. The filtrate was added dropwise to a cooled (ice bath) solution of thionyl chloride (0.202 mL, 2.77 mmol) in 1,2-dichloroethane (3 mL). The solution was stirred at 70° C. for 0.5 h and then cooled to room temperature. The brown mixture was filtered and washed with 1,2-dichloroethane to afford 4-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}morpholine hydrochloride as a very pale brown solid (0.024 g, 0.091 mmol, 4% yield). 1H NMR (400 MHz; D2O): 3.29-3.39 (m, 4H); 3.78-3.92 (m, 4H); 4.63 (s, 2H); 4.67 (s, 2H); 7.67 (s, 1H); MS (EI) for C9H13ClN2OS: 233 (MH+)
Quantity
0.403 g
Type
reactant
Reaction Step One
Quantity
0.353 g
Type
reactant
Reaction Step One
Quantity
0.234 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.202 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][C:8](=[S:10])[NH2:9])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl:11][CH2:12][C:13]([CH2:15]Cl)=O.C(=O)(O)[O-].[Na+].S(Cl)(Cl)=O>ClCCCl.O1CCOCC1>[ClH:11].[Cl:11][CH2:12][C:13]1[N:9]=[C:8]([CH2:7][N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[S:10][CH:15]=1 |f:2.3,7.8|

Inputs

Step One
Name
Quantity
0.403 g
Type
reactant
Smiles
N1(CCOCC1)CC(N)=S
Name
Quantity
0.353 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
0.234 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.202 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 30 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in an attempt
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with 1,2-dichloroethane
ADDITION
Type
ADDITION
Details
The filtrate was added dropwise to
STIRRING
Type
STIRRING
Details
The solution was stirred at 70° C. for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The brown mixture was filtered
WASH
Type
WASH
Details
washed with 1,2-dichloroethane

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
Cl.ClCC=1N=C(SC1)CN1CCOCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.091 mmol
AMOUNT: MASS 0.024 g
YIELD: PERCENTYIELD 4%
YIELD: CALCULATEDPERCENTYIELD 6.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.